Cyclobutyl 2-methylphenyl ketone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

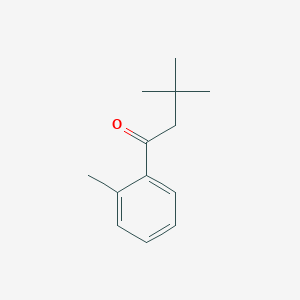

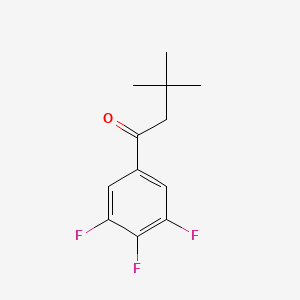

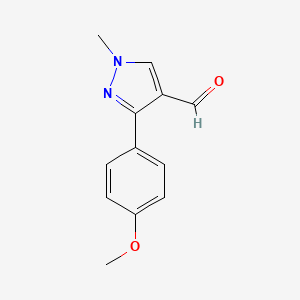

Cyclobutyl 2-methylphenyl ketone is a chemical compound with the CAS Number: 898790-38-0 . It has a molecular weight of 174.24 and its IUPAC name is cyclobutyl (2-methylphenyl)methanone . It is a colorless oil .

Synthesis Analysis

A sequential C−H/C−C functionalization strategy has been reported for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones from readily available cyclobutyl aryl ketones . Specifically, a bicyclo[1.1.1]pentan-2-ol intermediate is generated from the parent cyclobutyl ketone via an optimized Norrish-Yang procedure .Molecular Structure Analysis

The linear formula of Cyclobutyl 2-methylphenyl ketone is C12H14O . The InChI Code is 1S/C12H14O/c1-9-5-2-3-8-11(9)12(13)10-6-4-7-10/h2-3,5,8,10H,4,6-7H2,1H3 .Chemical Reactions Analysis

The results of a study on the photochemistry of methyl cyclobutyl ketone suggest a mechanism dominated by radical-radical reactions involving acetyl, methyl, and cyclobutyl radicals .Physical And Chemical Properties Analysis

Cyclobutyl 2-methylphenyl ketone is a colorless oil . It has a molecular weight of 174.24 and its IUPAC name is cyclobutyl (2-methylphenyl)methanone .Wissenschaftliche Forschungsanwendungen

Catalytic Applications

- Dehydrogenative Silylation : Cyclobutyl phenyl ketones have been utilized in the catalytic dehydrogenative silylation of ketones, showing the ability of cyclobutyl phenyl ketones to undergo transformations under catalysis to form silyl enol ethers in high yields (Ozawa et al., 2001).

Reactivity and Stability Studies

- Carbanion Stabilization : Investigations on cyclobutylcarbinyl phenyl ketones explored their ability to stabilize adjacent carbanion centers, a fundamental aspect of their reactivity. This study provides insights into the electronic effects induced by the cyclobutyl group on adjacent reactive centers (Güven & Peynircioǧlu, 2002).

Synthetic Utility and Antimicrobial Activity

- Benzofuran and Naphthofuran Derivatives : Cyclobutyl benzofuran-2-yl- and naphthofuran-2-yl-ketones, and their derivatives have been synthesized and tested for antimicrobial activity, demonstrating the potential of cyclobutyl phenyl ketones as precursors for biologically active compounds (Koca et al., 2005).

Thermochemical Properties

- Ketene Dimers and Polymers : Research on the thermochemical properties of ketene dimers and related structures, including cyclobutyl phenyl ketones, aimed at expanding the understanding of their stability and reactivity through theoretical calculations (Morales & Martínez, 2009).

NMR Studies

- Electrophilicity and Conjugation : NMR studies on cyclobutyl ketones, including those related to cyclobutyl 2-methylphenyl ketone, have provided insight into the electrophilicity and conjugation effects within these molecules, important for understanding their chemical behavior (Frimer et al., 2003).

Synthesis of Heterocyclic Compounds

- Aldol Reactions and Ring Expansion : The synthesis of spiro- and fused-cyclobutyl tetrahydrofurans and cyclopentanones via l-proline-catalyzed direct intermolecular asymmetric aldol reactions showcases the synthetic versatility of cyclobutyl ketones (Bernard et al., 2007).

Safety And Hazards

Eigenschaften

IUPAC Name |

cyclobutyl-(2-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-9-5-2-3-8-11(9)12(13)10-6-4-7-10/h2-3,5,8,10H,4,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICFTZUVDTRCPBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2CCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642512 |

Source

|

| Record name | Cyclobutyl(2-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclobutyl 2-methylphenyl ketone | |

CAS RN |

898790-38-0 |

Source

|

| Record name | Cyclobutyl(2-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B1324641.png)

![[3-(3-Phenylpyrrolidin-1-yl)propyl]amine](/img/structure/B1324644.png)

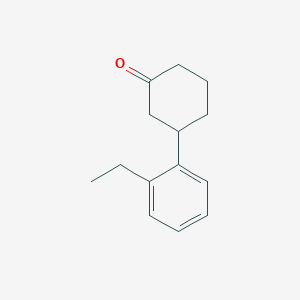

![3-[(4-Methoxyphenyl)methyl]cyclohexanone](/img/structure/B1324657.png)